prostaglandin B2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

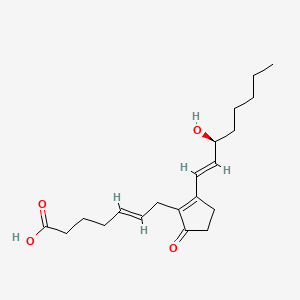

prostaglandin B2 is a complex organic compound with the molecular formula C20H30O4. It is a member of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of prostaglandin B2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the core structure: This involves constructing the carbon skeleton of the molecule through a series of carbon-carbon bond-forming reactions.

Introduction of functional groups: Specific functional groups such as hydroxyl and oxo groups are introduced using reagents like oxidizing agents and reducing agents.

Stereochemical control: Ensuring the correct stereochemistry at various positions in the molecule is crucial. This is achieved through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can be scaled up more easily than batch reactors.

Purification techniques: Methods such as chromatography and crystallization are used to purify the final product.

化学反応の分析

Oxidation Reactions

PGB₂ undergoes oxidation primarily at its cyclopentanone ring and conjugated double bonds:

-

Cyclopentanone oxidation : Reaction with hydrogen peroxide (H₂O₂) generates hydroxylated derivatives, such as hydroperoxide intermediates .

-

Double-bond oxidation : Conjugated dienes in PGB₂ react with peroxides, forming epoxides or endoperoxides under oxidative stress .

Table 1: Oxidation Reactions of PGB₂

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cyclopentanone oxidation | H₂O₂, room temperature | Hydroperoxide derivatives | |

| Double-bond epoxidation | Peroxide catalysts | Epoxy-PGB₂ isomers |

Reduction Reactions

Reductive modifications target the ketone group and double bonds:

-

Catalytic hydrogenation : Reduces the α,β-unsaturated ketone in the cyclopentanone ring to a saturated alcohol, yielding dihydro-PGB₂ .

-

Selective double-bond reduction : Sodium borohydride (NaBH₄) selectively reduces the 13,14-double bond without affecting the cyclopentanone.

Table 2: Reduction Reactions of PGB₂

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cyclopentanone reduction | H₂, Pd/C catalyst | Dihydro-PGB₂ | |

| 13,14-Double-bond reduction | NaBH₄, methanol | 13,14-Dihydro-PGB₂ |

Isomerization

PGB₂ is part of a metabolic pathway involving isomerization:

-

PGC₂ → PGB₂ : Acid- or base-catalyzed isomerization converts prostaglandin C₂ (PGC₂) to PGB₂ via keto-enol tautomerization .

-

Thermal isomerization : Heating induces ring-opening and rearrangement, forming structurally related prostanoids .

Table 3: Isomerization Pathways Involving PGB₂

| Starting Material | Conditions | Product | References |

|---|---|---|---|

| PGC₂ | Acid/Base catalysis | PGB₂ | |

| PGB₂ | Thermal stress (100°C+) | Isoprostanes |

Esterification and Lactone Formation

PGB₂’s carboxylic acid group participates in esterification:

-

Methyl ester formation : Reaction with methanol under acidic conditions yields PGB₂ methyl ester, enhancing lipophilicity .

-

Lactonization : Intramolecular esterification forms a δ-lactone derivative under dehydrating conditions.

Table 4: Esterification and Lactone Derivatives

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Methyl esterification | HCl/MeOH | PGB₂ methyl ester | |

| Lactone formation | Anhydrous acidic conditions | PGB₂ δ-lactone |

Degradation and Stability

科学的研究の応用

Pharmacological Applications

1.1 Cardiovascular Effects

Prostaglandin B2 has been studied for its effects on the cardiovascular system. It exhibits weak agonist activity on thromboxane receptors, which are involved in vasoconstriction and platelet aggregation. At higher doses, PGB2 can increase pulmonary blood pressure in animal models, making it a candidate for research into treatments for pulmonary hypertension .

1.2 Pain and Inflammation

PGB2 is implicated in the modulation of pain and inflammatory responses. It can enhance the sensitivity of pain receptors and is involved in the inflammatory cascade. Research indicates that PGB2 may play a role in conditions such as arthritis and other inflammatory diseases, suggesting its potential as a therapeutic target for pain management .

Immunological Applications

2.1 Immune Response Modulation

This compound has been shown to influence immune responses by modulating the activity of various immune cells. It can affect the migration and activation of T cells and macrophages, which are critical players in both innate and adaptive immunity. Studies have indicated that PGB2 may enhance the production of immunoglobulin E (IgE), linking it to allergic responses .

2.2 Allergic Reactions

Research has highlighted PGB2's involvement in allergic inflammation, particularly through its interaction with specific receptors that mediate allergic responses. For example, it has been identified as a significant factor in chronic allergic conditions such as atopic dermatitis, where it may exacerbate symptoms by promoting inflammation .

Table 1: Summary of Key Studies Involving this compound

Potential Therapeutic Uses

Given its diverse roles in physiological processes, PGB2 has potential therapeutic applications:

- Pulmonary Hypertension Treatment: Due to its ability to influence pulmonary blood pressure.

- Anti-inflammatory Agents: Targeting PGB2 pathways could lead to new treatments for inflammatory diseases.

- Allergy Management: Modulating PGB2 levels or blocking its receptors may offer new strategies for managing allergic diseases.

作用機序

The mechanism of action of prostaglandin B2 involves its interaction with specific molecular targets and pathways:

Molecular targets: It binds to specific receptors on cell surfaces, such as prostaglandin receptors.

Pathways involved: It can activate or inhibit signaling pathways that regulate inflammation, cell growth, and apoptosis.

類似化合物との比較

Similar Compounds

Prostaglandin E2 (PGE2): Another member of the prostaglandin family with similar biological activities.

Prostaglandin F2α (PGF2α): Known for its role in inducing labor and regulating the menstrual cycle.

Uniqueness

prostaglandin B2 is unique due to its specific stereochemistry and the presence of both hydroxyl and oxo functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

特性

分子式 |

C20H30O4 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

(E)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4+,14-12+/t17-/m0/s1 |

InChIキー |

PRFXRIUZNKLRHM-OSJNIVAESA-N |

SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |

異性体SMILES |

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C/CCCC(=O)O)O |

正規SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。